

Application Note: Solid-Phase Synthesis of H-Leu-Ser-Lys-Leu-OH

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Compound of Interest

Compound Name: *H-Leu-Ser-Lys-Leu-OH*

Cat. No.: *B1336405*

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Abstract

This document provides a comprehensive protocol for the laboratory synthesis of the tetrapeptide **H-Leu-Ser-Lys-Leu-OH** using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The methodology covers all stages from resin preparation to final peptide cleavage, purification, and characterization. This protocol is intended for researchers, scientists, and professionals in the fields of chemistry, biochemistry, and drug development.

Introduction

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, allowing for the efficient construction of peptide chains on an insoluble polymer support.^{[1][2]} The Fmoc/tBu strategy is the most widely used approach, offering mild reaction conditions for the iterative deprotection of the N-terminal α -amino group.^{[1][3]} This protocol details the synthesis of the tetrapeptide Leucyl-Seryl-Lysyl-Leucine (**H-Leu-Ser-Lys-Leu-OH**). The synthesis starts from the C-terminal Leucine, which is anchored to a Wang resin, suitable for producing peptides with a C-terminal carboxylic acid.^{[4][5]} The side chains of Serine and Lysine are protected with acid-labile groups (tBu and Boc, respectively), which are removed simultaneously with the cleavage of the peptide from the resin using a strong acid cocktail.^{[6][7]}

Materials and Reagents

Resin

- Fmoc-Leu-Wang Resin (Substitution: ~0.5 mmol/g)

Amino Acids

- Fmoc-Lys(Boc)-OH
- Fmoc-Ser(tBu)-OH
- Fmoc-Leu-OH

Solvents

- N,N-Dimethylformamide (DMF), peptide synthesis grade
- Dichloromethane (DCM), ACS grade
- Piperidine, reagent grade
- Methanol (MeOH), ACS grade
- Diisopropyl ether (cold)

Coupling and Activation Reagents

- HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
- HOBt (Hydroxybenzotriazole)
- DIPEA (N,N-Diisopropylethylamine)

Cleavage and Deprotection

- Trifluoroacetic Acid (TFA)
- Triisopropylsilane (TIS)
- Deionized Water (H₂O)

Experimental Protocols

The synthesis involves a four-step iterative cycle for each amino acid addition: (1) Swelling, (2) Fmoc Deprotection, (3) Coupling, and (4) Washing.

Resin Preparation and Swelling

- Place Fmoc-Leu-Wang resin (0.1 mmol scale, approx. 200 mg for a 0.5 mmol/g substitution) into a solid-phase synthesis vessel.
- Add DMF (5 mL) to swell the resin. Agitate gently for 30-60 minutes at room temperature.[\[1\]](#)
[\[5\]](#)
- Drain the DMF from the vessel.

Iterative Peptide Elongation Cycle

This cycle is repeated for each amino acid: Fmoc-Lys(Boc)-OH, Fmoc-Ser(tBu)-OH, and finally Fmoc-Leu-OH.

Step 1: Fmoc Deprotection

- Add a solution of 20% piperidine in DMF (5 mL) to the resin.[\[5\]](#)[\[8\]](#)
- Agitate for 5 minutes, drain the solution.
- Add a fresh 5 mL of 20% piperidine in DMF and agitate for an additional 15 minutes.[\[1\]](#)
- Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.

Step 2: Amino Acid Coupling

- In a separate vial, pre-activate the next amino acid by dissolving Fmoc-amino acid (4 eq., 0.4 mmol), HBTU (3.9 eq., 0.39 mmol), and HOBt (4 eq., 0.4 mmol) in DMF (2 mL).
- Add DIPEA (8 eq., 0.8 mmol) to the activation mixture and vortex for 1-2 minutes.
- Immediately add the activated amino acid solution to the deprotected peptide-resin.
- Agitate the reaction vessel for 1-2 hours at room temperature.
- To monitor reaction completion, perform a qualitative ninhydrin (Kaiser) test on a small sample of resin beads. A negative result (yellow beads) indicates a complete coupling. If the

test is positive (blue beads), repeat the coupling step.[\[9\]](#)

- Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

After the final coupling of Fmoc-Leu-OH, perform one final Fmoc deprotection step (Section 3.2, Step 1) to expose the N-terminal amine group.

Peptide Cleavage and Side-Chain Deprotection

- After the final deprotection and washing, dry the peptide-resin under a stream of nitrogen or in a vacuum desiccator.
- Prepare the cleavage cocktail: 95% TFA, 2.5% H₂O, 2.5% TIS (v/v/v). For 200 mg of resin, use 5 mL of the cocktail.[\[8\]](#)
- Add the cleavage cocktail to the dried resin in a fume hood.[\[10\]](#)
- Agitate the mixture gently at room temperature for 2-3 hours.[\[10\]](#)[\[11\]](#)
- Filter the resin and collect the filtrate containing the cleaved peptide into a centrifuge tube.
- Wash the resin twice with a small volume of fresh TFA and combine the filtrates.[\[10\]](#)

Peptide Precipitation and Purification

- Precipitate the crude peptide by adding the TFA filtrate dropwise into a 50 mL tube containing 40 mL of cold diethyl ether. A white precipitate should form.[\[8\]](#)[\[10\]](#)
- Incubate the mixture at -20°C for at least 1 hour to maximize precipitation.
- Centrifuge the mixture (e.g., at 4000 rpm for 10 minutes) to pellet the peptide.
- Decant the ether and wash the peptide pellet twice with cold ether, repeating the centrifugation step each time.
- After the final wash, dry the white peptide pellet under vacuum to remove residual ether.
- Dissolve the crude peptide in a minimal amount of 20% aqueous acetic acid or a suitable buffer for purification.[\[10\]](#)

- Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Lyophilize the pure fractions to obtain the final peptide as a white, fluffy powder.

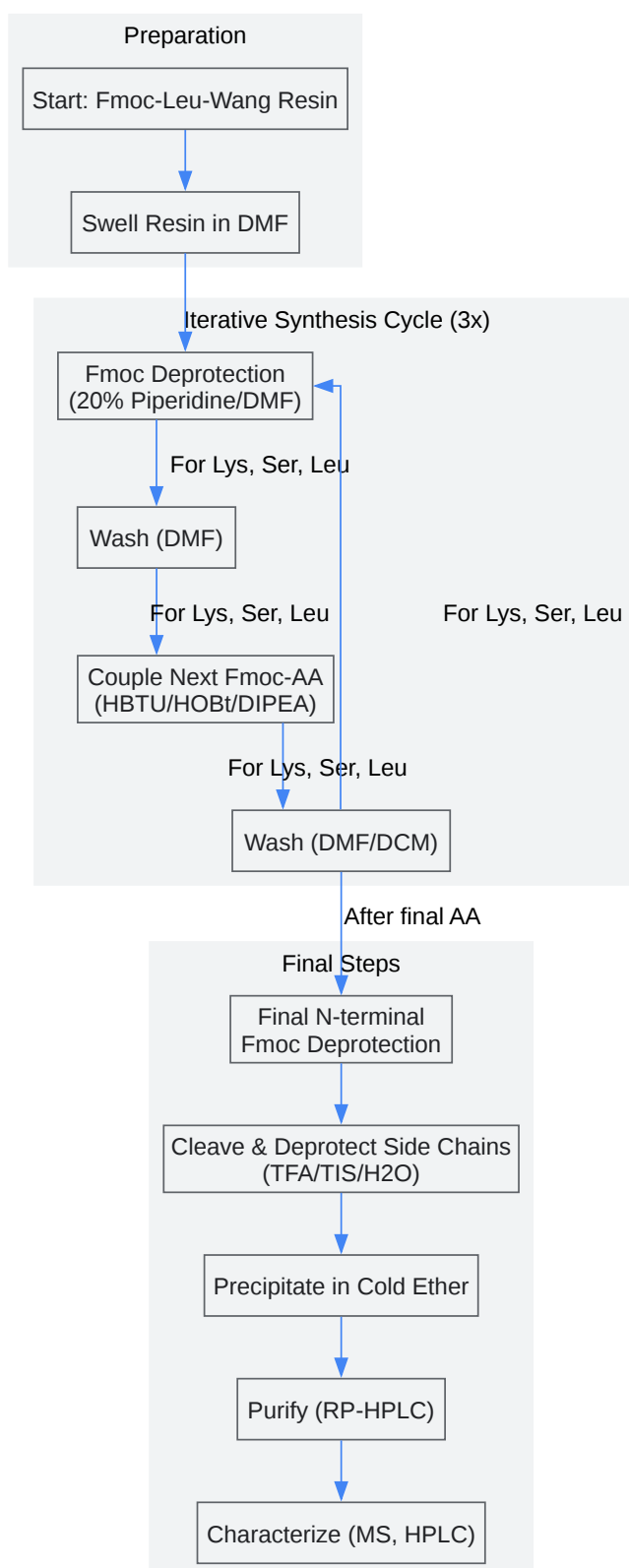
Characterization

- HPLC: Analyze the purity of the final product.
- Mass Spectrometry (MS): Confirm the molecular weight of the synthesized peptide (**H-Leu-Ser-Lys-Leu-OH**, MW: 474.62 g/mol).

Quantitative Data Summary

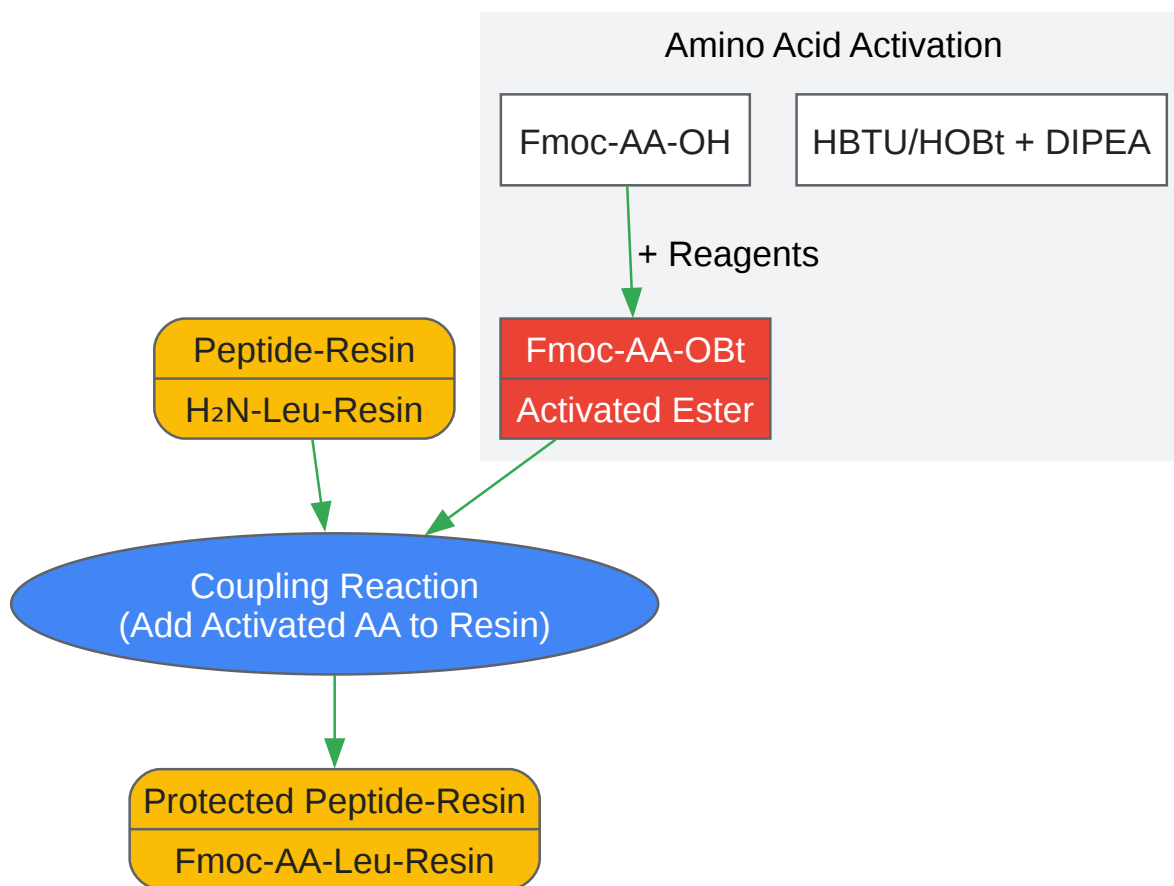
Step	Reagent	Molar Equivalents (eq.) (relative to resin capacity)	Volume/Mass (for 0.1 mmol scale)	Reaction Time
Resin Swelling	DMF	-	5 mL	30-60 min
Fmoc Deprotection	20% Piperidine in DMF	-	2 x 5 mL	5 + 15 min
Amino Acid Coupling	Fmoc-AA	4.0	0.4 mmol	1-2 hours
HBTU	3.9	0.39 mmol	1-2 hours	
HOBt	4.0	0.4 mmol	1-2 hours	
DIPEA	8.0	0.8 mmol	1-2 hours	
Cleavage	Cleavage Cocktail	-	5 mL	2-3 hours

Visualized Workflows and Pathways



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Caption: Overall workflow for the solid-phase synthesis of **H-Leu-Ser-Lys-Leu-OH**.



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Caption: Chemical steps in a single Fmoc-SPPS amino acid coupling cycle.

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